molecular formula C22H25NO4 B13386633 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylbutanoic acid

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylbutanoic acid

Cat. No.: B13386633
M. Wt: 367.4 g/mol
InChI Key: IMZRODMJJYKXHI-UHFFFAOYSA-N
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Description

Chemical Structure: 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylbutanoic acid (CAS: 1172579-62-2) is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative. Its structure includes:

  • A methyl group on the amino nitrogen.
  • A 3,3-dimethylbutanoic acid backbone.
  • Molecular weight: 367.45 g/mol .

Applications: Primarily used in solid-phase peptide synthesis (SPPS), the Fmoc group protects the amino functionality during coupling reactions.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-22(2,3)19(20(24)25)23(4)21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,13H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZRODMJJYKXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylbutanoic acid primarily involves the protection of the amino group of the parent amino acid (3,3-dimethylbutanoic acid derivative) with the Fmoc group. The key steps are:

  • Starting Material: The free amino acid or its methylated derivative (methylamino-3,3-dimethylbutanoic acid).
  • Protecting Agent: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
  • Base: Typically sodium carbonate (Na2CO3) or triethylamine (TEA) to neutralize the HCl formed during the reaction.
  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used for their ability to dissolve both reactants and facilitate the reaction at room temperature.
  • Reaction Conditions: Room temperature, under stirring, typically for several hours to ensure complete conversion.

Reaction Scheme:

$$
\text{H}_2\text{N}-\text{R} + \text{Fmoc-Cl} \xrightarrow[\text{Base}]{\text{DCM or DMF, RT}} \text{Fmoc-NH-R} + \text{HCl}
$$

Where R = 3,3-dimethylbutanoic acid moiety with methyl substitution on the amino nitrogen.

Detailed Procedure Example

Step Reagents/Conditions Description
1 Dissolve amino acid (1 eq) in aqueous Na2CO3 solution Maintains basic pH to deprotonate amino group
2 Add Fmoc-Cl (1.1 eq) dissolved in DCM dropwise Controls reaction rate, prevents side reactions
3 Stir at room temperature for 2-4 hours Ensures complete reaction
4 Separate organic layer, wash with water and brine Removes inorganic salts and unreacted reagents
5 Dry organic layer over anhydrous Na2SO4 Removes residual water
6 Evaporate solvent under reduced pressure Yields crude Fmoc-protected amino acid
7 Purify by recrystallization or column chromatography Achieves >95% purity suitable for peptide synthesis

Industrial Scale Synthesis

At industrial scale, the process is optimized for yield, purity, and throughput:

  • Use of automated peptide synthesizers for parallel synthesis of multiple Fmoc-protected amino acids.
  • High-purity reagents and solvents to minimize impurities.
  • Controlled temperature and reaction time monitoring to maximize conversion.
  • Continuous extraction and purification techniques such as crystallization or preparative HPLC.
  • Quality control via HPLC, NMR, and mass spectrometry to ensure batch consistency.

Chemical Reaction Analysis

Types of Reactions Involved

Reaction Type Description Typical Reagents/Conditions Products
Fmoc Protection Amino group protection using Fmoc-Cl Fmoc-Cl, Na2CO3 or TEA, DCM/DMF, RT Fmoc-protected amino acid
Deprotection Removal of Fmoc group to free amino acid Piperidine in DMF, RT Free amino acid, dibenzofulvene byproduct
Coupling Peptide bond formation with other amino acids HBTU or DIC, DIPEA or NMM, DMF Peptide chains

Mechanism Highlights

  • The amino group nucleophilically attacks the carbonyl carbon of Fmoc-Cl, displacing chloride ion and forming a carbamate linkage.
  • The Fmoc group is base-labile and can be removed selectively by piperidine treatment without affecting other protecting groups.
  • This selective protection/deprotection strategy is crucial for stepwise solid-phase peptide synthesis (SPPS).

Data Table: Summary of Preparation Parameters and Yields

Parameter Typical Range/Value Notes
Amino acid starting material purity >98% Ensures high-quality final product
Fmoc-Cl equivalents 1.0–1.2 eq Slight excess to drive reaction completion
Base used Na2CO3 or TEA Neutralizes HCl byproduct
Solvent DCM or DMF Good solubility and reaction medium
Temperature 20–25 °C (room temp) Mild conditions prevent side reactions
Reaction time 2–4 hours Sufficient for full conversion
Purity of final product >95% Verified by HPLC or NMR
Yield 80–90% Dependent on scale and purification

Research Findings and Notes

  • The bulky Fmoc group on the amino nitrogen of 3,3-dimethylbutanoic acid enhances the compound’s steric profile, useful in asymmetric synthesis and peptide engineering.
  • The compound’s stability in polar solvents and ease of deprotection under mild basic conditions make it a preferred building block in SPPS.
  • Variations in the methylation state of the amino group (e.g., N-methylation) can influence coupling efficiency and peptide conformation.
  • Industrial methods increasingly rely on automated synthesis platforms to produce this compound with consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF)

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)

    Hydrolysis: Acidic or basic conditions

Major Products Formed

    Deprotection: Free amino acid

    Coupling: Peptide or peptide derivative

    Hydrolysis: Carboxylic acid and amine

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid has several scientific research applications:

    Peptide Synthesis: The compound is widely used in the synthesis of peptides, where it serves as a protected amino acid building block.

    Drug Development: It is used in the development of peptide-based drugs, where its stability and ease of deprotection are advantageous.

    Bioconjugation: The compound is used in bioconjugation reactions to attach peptides to other biomolecules, such as proteins or nucleic acids.

    Material Science: It is used in the synthesis of peptide-based materials, which have applications in nanotechnology and materials science.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the fluorenylmethoxycarbonyl group is removed under mild basic conditions, revealing the free amino group and allowing the peptide to fold into its active conformation.

Comparison with Similar Compounds

Key Observations :

  • Chirality: The (R)-2,3-dimethyl analogue (CAS 616867-28-8) is used to incorporate D-amino acids, which resist enzymatic degradation in therapeutic peptides .
  • Solubility : The hydroxyl group in CAS 1217603-41-2 increases polarity, making it more soluble in aqueous media than the hydrophobic target compound .

Metabolites with Similar Backbones

Compound Name (CAS) Molecular Weight Key Features Applications/Stability Notes References
5F-MDMB-PINACA 3,3-dimethylbutanoic acid Not specified Synthetic cannabinoid metabolite Stable in blood; detected in forensic cases
MMB-FUBINACA 3-methylbutanoic acid Not specified Methyl substituent at C3 Stable under refrigeration; used in toxicology

Key Observations :

  • Stability: Unlike the target compound (designed for synthetic stability), metabolites like 5F-MDMB-PINACA 3,3-dimethylbutanoic acid exhibit stability in biological matrices, aiding forensic detection .
  • Structural Divergence: These metabolites lack the Fmoc group, highlighting functional differences despite shared dimethylbutanoic acid motifs.

Forensic Relevance of Analogues

    Biological Activity

    2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylbutanoic acid, commonly referred to as Fmoc-N-methyl-D-phenylalanine, is a synthetic compound that plays a crucial role in peptide synthesis. Its unique structure, characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bulky side chain, positions it as a significant player in the development of biologically active peptides. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and potential applications.

    • Molecular Formula : C22H25NO4
    • Molecular Weight : 367.4 g/mol
    • CAS Number : 1172579-62-2
    • Purity : Typically ≥ 95%

    The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions. The methylation at the nitrogen atom enhances the lipophilicity and steric hindrance of the amino acid, potentially influencing its interaction with biological targets.

    Peptide Synthesis Applications

    The compound's primary application lies in peptide synthesis. The Fmoc protecting group allows for multiple coupling reactions without significant side reactions, facilitating the construction of complex peptide sequences. This capability is essential for developing peptides that can act as therapeutics in various diseases, including cancer and infectious diseases .

    Case Studies

    • Antimicrobial Evaluation :
      • A study synthesized several fluorenyl derivatives and evaluated their antimicrobial properties against resistant strains. Although specific data for this compound were not reported, similar compounds demonstrated minimum inhibitory concentrations (MICs) against Gram-positive bacteria .
    • Peptide Therapeutics :
      • Research has shown that peptides synthesized using Fmoc chemistry can exhibit enhanced biological activities due to their tailored structures. For example, peptides designed to target specific receptors have shown improved binding affinities when incorporating bulky side chains like those found in this compound .

    Comparative Analysis

    The following table summarizes the structural features and applications of related compounds:

    Compound NameStructural FeaturesApplications
    This compoundFmoc group, N-methylationPeptide synthesis
    Fmoc-D-Phe-OHFmoc group onlyGeneral peptide synthesis
    Fmoc-N-Me-D-Phe-OHFmoc group, N-methylationTargeted peptide therapeutics

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic conditions for achieving high yield and purity of 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylbutanoic acid?

    • Methodological Answer : The synthesis typically involves carbodiimide-mediated coupling (e.g., EDCI or DCC) under inert atmospheres at 0–4°C to minimize racemization. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reactivity. Post-synthesis purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (ethyl acetate/hexane) ensures >95% purity. Reaction progress is monitored by TLC and confirmed via 1^1H NMR for characteristic Fmoc proton signals (δ 4.2–4.4 ppm) .

    Q. How should researchers characterize the structural integrity of this compound?

    • Methodological Answer : Use a combination of:

    • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm the Fmoc group (e.g., fluorenyl aromatic protons at δ 7.3–7.8 ppm) and methyl group integration.
    • Mass spectrometry (LC-MS/HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 383.4 for C21_{21}H21_{21}NO6_6) .
    • HPLC : Assess purity (>95%) using a C18 column with UV detection at 265 nm (Fmoc absorption) .

    Q. What are the primary applications of this compound in peptide synthesis?

    • Methodological Answer : It serves as an Fmoc-protected amino acid building block in solid-phase peptide synthesis (SPPS). Key steps:

    • Deprotection : Use 20% piperidine in DMF to remove the Fmoc group, enabling subsequent coupling.
    • Coupling optimization : Activate the carboxyl group with HBTU/Oxyma Pure in DMF for 1–2 hours at room temperature .

    Advanced Research Questions

    Q. How do stereochemical configurations (e.g., (S)- vs. (R)-isomers) impact reactivity and peptide chain elongation?

    • Methodological Answer : The (S)-configuration at the α-carbon (CAS 1172579-62-2) ensures compatibility with natural L-amino acids during SPPS. Steric hindrance from the 3,3-dimethyl group may reduce coupling efficiency by ~15% compared to non-branched analogs. Mitigate this by:

    • Increasing coupling time to 3–4 hours.
    • Using double couplings with fresh activators (e.g., HATU/DIPEA) .

    Q. How can researchers resolve contradictions between analytical data (e.g., NMR vs. HPLC purity)?

    • Methodological Answer : Cross-validate using:

    • 2D NMR (COSY, HSQC) : Confirm peak assignments and rule out impurities.
    • Ion-exchange chromatography : Detect charged byproducts missed by reversed-phase HPLC.
    • Elemental analysis : Verify C/H/N ratios (±0.3% theoretical) to confirm purity .

    Q. What strategies minimize side reactions (e.g., aspartimide formation) during prolonged SPPS with this compound?

    • Methodological Answer :

    • Low-temperature coupling : Perform reactions at 4°C to reduce β-elimination.
    • Additive use : Incorporate 0.1 M HOBt to suppress racemization.
    • Microwave-assisted synthesis : Reduce reaction time by 50% (e.g., 10 minutes at 50°C) to limit degradation .

    Q. How does computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

    • Methodological Answer :

    • Molecular docking (AutoDock Vina) : Simulate binding to protease active sites (e.g., HIV-1 protease) using the compound’s 3D structure (PubChem CID 121604445).
    • MD simulations (GROMACS) : Assess stability of hydrogen bonds between the Fmoc group and target residues over 100-ns trajectories .

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